molecular formula C26H25N3O3 B11320344 N-[4-(dimethylamino)benzyl]-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11320344
M. Wt: 427.5 g/mol
InChI Key: ORNAXXBLTXOHCZ-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines and ammonia are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, potassium permanganate (KMnO4)

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium (Pd), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5,7-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-17-13-18(2)25-21(30)15-23(32-22(25)14-17)26(31)29(24-7-5-6-12-27-24)16-19-8-10-20(11-9-19)28(3)4/h5-15H,16H2,1-4H3

InChI Key

ORNAXXBLTXOHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4)C

Origin of Product

United States

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